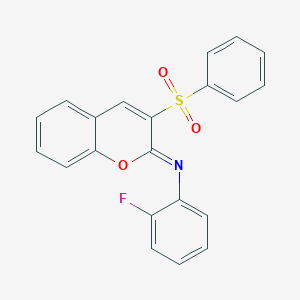

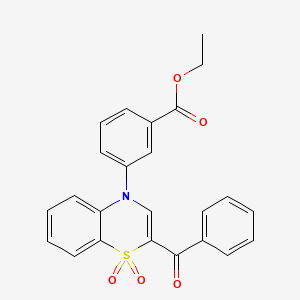

(Z)-2-fluoro-N-(3-(phenylsulfonyl)-2H-chromen-2-ylidene)aniline

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Aniline is a primary amine that consists of a benzene ring attached to an amino group . It is widely used in the production of dyes, drugs, plastics, and other organic compounds . Phenylsulfonyl is a functional group that consists of a phenyl ring bonded to a sulfonyl group . It is often used in organic synthesis .

Synthesis Analysis

The synthesis of aniline derivatives often involves the reaction of amines with various electrophiles . The synthesis of phenylsulfonyl derivatives typically involves the reaction of phenyl groups with sulfonyl chlorides .Molecular Structure Analysis

The molecular structure of aniline consists of a benzene ring attached to an amino group . The phenylsulfonyl group consists of a phenyl ring attached to a sulfonyl group .Chemical Reactions Analysis

Aniline and its derivatives can undergo a variety of chemical reactions, including electrophilic substitution, oxidation, and reduction . Phenylsulfonyl compounds can participate in a variety of reactions, including nucleophilic substitution and elimination reactions .Physical and Chemical Properties Analysis

Aniline is a light brown liquid with a characteristic odor . It is a polar compound and can form hydrogen bonds with water .Wissenschaftliche Forschungsanwendungen

Palladium- and Nickel-Catalyzed Amination

Palladium- and nickel-catalyzed amination of aryl fluorosulfonates, including anilines, has been demonstrated. This process facilitates the formation of new C–N bonds, indicating potential applications in synthesizing complex nitrogen-containing molecules, potentially including compounds similar to "(Z)-2-fluoro-N-(3-(phenylsulfonyl)-2H-chromen-2-ylidene)aniline" (Patrick S. Hanley et al., 2016).

Fluorescent Scaffolds through Intramolecular Hydrogen Bonds

2,6-Bis(arylsulfonyl)anilines have been synthesized and shown to exhibit high fluorescence emissions due to well-defined intramolecular hydrogen bonds. These compounds serve as solid-state fluorescence materials and turn-on-type probes, suggesting applications in materials science and sensor development (Teruo Beppu et al., 2014).

Electrochemical Synthesis of Polyaniline

Electrochemical formation of self-doped sulfonated polyaniline in fluorosulfonic acid/acetonitrile solution has been explored. This method allows for precise control over the degree of sulfonation, impacting conductivity and solubility, indicating its relevance in developing conductive polymers for various applications (Y. Şahin et al., 2002).

Hydroamination of Diphenylbutadiyne

The hydroamination of diphenylbutadiyne with N-methyl-anilines using a specific precatalyst has been reported. This reaction is regioselective and yields compounds with potential applications in organic synthesis and material science (Fadi M. Younis et al., 2016).

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

3-(benzenesulfonyl)-N-(2-fluorophenyl)chromen-2-imine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H14FNO3S/c22-17-11-5-6-12-18(17)23-21-20(14-15-8-4-7-13-19(15)26-21)27(24,25)16-9-2-1-3-10-16/h1-14H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKHXGRBHWGFFRL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)C2=CC3=CC=CC=C3OC2=NC4=CC=CC=C4F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H14FNO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Butyl 2-(4-methylindolo[2,3-b]quinoxalin-5-yl)acetate](/img/structure/B2715346.png)

![N1-[4-(Dimethylamino)phenyl]-beta-alaninamide dihydrochloride](/img/no-structure.png)

![tert-butyl N-methyl-N-{[1-(prop-2-yn-1-yl)piperidin-4-yl]methyl}carbamate](/img/structure/B2715348.png)

![4-[4-(2,4-dichlorobenzoyl)piperazino]-3-nitrobenzenecarbaldehyde O-methyloxime](/img/structure/B2715351.png)

![7-acetyl-2-((4-bromobenzyl)thio)-3-(furan-2-ylmethyl)-5,6,7,8-tetrahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2715352.png)

![[4-[(2-Chloro-6-fluorophenyl)methyl]morpholin-2-yl]-thiomorpholin-4-ylmethanone](/img/structure/B2715354.png)

![(2,3-Dichlorophenyl)(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)methanone](/img/structure/B2715356.png)